molecular formula C12H13N3O3S B10990919 2-((6-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(4-methylthiazol-2-yl)acetamide

2-((6-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B10990919
M. Wt: 279.32 g/mol
InChI Key: AFPOJXQNNHSYNN-UHFFFAOYSA-N
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Description

2-((6-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Thiazole Ring Formation: The thiazole ring is usually formed through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The final step involves coupling the pyridine and thiazole rings through an ether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H13N3O3S/c1-7-3-9(16)10(4-13-7)18-5-11(17)15-12-14-8(2)6-19-12/h3-4,6H,5H2,1-2H3,(H,13,16)(H,14,15,17)

InChI Key

AFPOJXQNNHSYNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)NC2=NC(=CS2)C

Origin of Product

United States

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